molecular formula C23H24ClN3O2S B11454086 2-[(4-Chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide CAS No. 685837-07-4

2-[(4-Chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide

Cat. No.: B11454086
CAS No.: 685837-07-4
M. Wt: 442.0 g/mol
InChI Key: ADYBIGMANPXWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    MLN8054: is a small molecule inhibitor of , an enzyme crucial for cell division.

  • Its potential use in cancer treatment arises from its ability to disrupt the cell cycle and induce apoptosis in cancer cells.
  • Preparation Methods

      Synthetic Routes: MLN8054 can be synthesized through various routes, but one common method involves coupling a quinolinecarboxylic acid derivative with a morpholine-containing amine.

      Reaction Conditions: Specific conditions vary, but typical steps involve protecting groups, cyclization, and deprotection.

      Industrial Production: While industrial-scale production details are proprietary, lab-scale synthesis provides a foundation for larger-scale processes.

  • Chemical Reactions Analysis

      Reactions: MLN8054 undergoes reactions such as , , and .

      Common Reagents: These include , , and .

      Major Products: MLN8054 derivatives with modified substituents are common products.

  • Scientific Research Applications

      Chemistry: MLN8054 serves as a valuable tool for studying kinase inhibition and drug design.

      Biology: It aids in cell cycle research, mitotic spindle formation, and chromosome segregation.

      Medicine: Investigated for cancer therapy due to its anti-tumor activity.

  • Mechanism of Action

      Binding: MLN8054 binds to the of Aurora A kinase, preventing activation.

      Cell Cycle Disruption: Inhibition leads to defects in spindle formation and chromosome segregation, ultimately causing cell death.

      Angiogenesis Inhibition: MLN8054 also inhibits angiogenesis, limiting tumor blood supply.

      Immunomodulation: Enhances immune cell activity (natural killer cells, T cells).

  • Comparison with Similar Compounds

      Uniqueness: MLN8054’s distinct features include its specific kinase target (Aurora A) and immunomodulatory effects.

      Similar Compounds: Other kinase inhibitors (e.g., , ) share structural motifs but differ in selectivity and mechanisms.

    Remember that further evaluation of MLN8054’s safety and efficacy in humans is essential.

    Properties

    CAS No.

    685837-07-4

    Molecular Formula

    C23H24ClN3O2S

    Molecular Weight

    442.0 g/mol

    IUPAC Name

    2-(4-chlorophenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

    InChI

    InChI=1S/C23H24ClN3O2S/c24-17-6-8-18(9-7-17)30-22-16-20(19-4-1-2-5-21(19)26-22)23(28)25-10-3-11-27-12-14-29-15-13-27/h1-2,4-9,16H,3,10-15H2,(H,25,28)

    InChI Key

    ADYBIGMANPXWKC-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)SC4=CC=C(C=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.